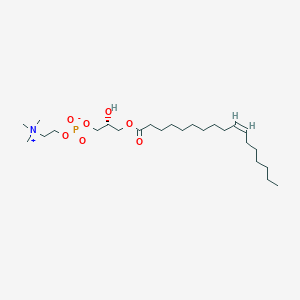
Carbobenzyloxyphenylalanylglycylglycine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxyphenylalanylglycylglycine methyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.4504 This compound is often used in peptide synthesis and serves as a protected form of the tripeptide phenylalanylglycylglycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyphenylalanylglycylglycine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carbobenzyloxy group. This is achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Dipeptide: The protected phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form carbobenzyloxyphenylalanylglycine.
Formation of the Tripeptide: The dipeptide is further coupled with another glycine molecule under similar conditions to form carbobenzyloxyphenylalanylglycylglycine.
Esterification: The carboxyl group of the tripeptide is esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzyloxyphenylalanylglycylglycine methyl ester undergoes various chemical reactions, including:
Deprotection: The carbobenzyloxy group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Hydrogen gas and palladium on carbon (Pd/C) or trifluoroacetic acid.
Hydrolysis: Aqueous sodium hydroxide or other bases.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Deprotection: Phenylalanylglycylglycine methyl ester.
Hydrolysis: Carbobenzyloxyphenylalanylglycylglycine.
Coupling: Longer peptide chains.
Aplicaciones Científicas De Investigación
Carbobenzyloxyphenylalanylglycylglycine methyl ester has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based therapeutics and diagnostic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of carbobenzyloxyphenylalanylglycylglycine methyl ester primarily involves its role as a protected peptide intermediate. The carbobenzyloxy group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparación Con Compuestos Similares
Carbobenzyloxyphenylalanylglycylglycine methyl ester can be compared with other similar compounds, such as:
Carbobenzyloxyserylglycine methyl ester: Similar in structure but contains serine instead of phenylalanine.
Carbobenzyloxyhistidylphenylalanine methyl ester: Contains histidine and phenylalanine.
Carbobenzyloxythreonylvaline methyl ester: Contains threonine and valine.
Carbobenzyloxytryptophylleucine methyl ester: Contains tryptophan and leucine.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids (phenylalanine, glycine, glycine) and the presence of the carbobenzyloxy protecting group. This combination makes it a valuable intermediate in peptide synthesis, offering protection and reactivity in a single molecule.
Propiedades
Número CAS |
100769-94-6 |
|---|---|
Fórmula molecular |
C22H25N3O6 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
methyl 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H25N3O6/c1-30-20(27)14-23-19(26)13-24-21(28)18(12-16-8-4-2-5-9-16)25-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,28)(H,25,29) |
Clave InChI |
KPVZAFOZAJGAQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)





![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)




